1-Bromo-4-chloro-butan-2-one, also known as 1-bromo-4-chlorobutane, is an organic compound with the molecular formula and a molecular weight of approximately 171.46 g/mol. This compound is characterized by the presence of both bromine and chlorine substituents on a butane backbone, specifically at the first and fourth carbon atoms, respectively. The structure can be represented as follows:
This compound is often utilized in various chemical syntheses and has garnered attention due to its unique reactivity profile.
These reactions illustrate its versatility in organic synthesis.
Several methods have been developed for synthesizing 1-bromo-4-chloro-butan-2-one:
These methods vary in yield and complexity, allowing for flexibility depending on available resources and desired purity.
1-Bromo-4-chloro-butan-2-one finds applications in various fields:
Several compounds share structural similarities with 1-bromo-4-chloro-butan-2-one. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Bromobutane | C4H9Br | Simple bromoalkane without chlorine |
| 1-Chlorobutane | C4H9Cl | Simple chloroalkane without bromine |
| 1-Bromo-3-chloropropane | C3H6BrCl | Similar halogenation pattern |
| 1-Bromo-2-propanol | C3H7Br | Alcohol derivative with similar reactivity |
| 1,4-Dichlorobutane | C4H8Cl2 | Contains two chlorine atoms |
The uniqueness of 1-bromo-4-chloro-butan-2-one lies in its dual halogenation at both ends of the butane chain, which enhances its reactivity compared to simpler halogenated compounds. This characteristic allows it to participate in diverse
1-Bromo-4-chloro-2-butanone belongs to the class of α-halogenated ketones, where halogen atoms occupy positions adjacent to the carbonyl group. The IUPAC name derives from the butanone parent chain, with numbering beginning at the ketone oxygen to assign locants to the halogen substituents. Thus, the bromine atom occupies position 1, and chlorine resides at position 4, yielding the systematic name 1-bromo-4-chloro-2-butanone. This naming convention aligns with IUPAC priority rules, where halogens are treated as substituents in alphabetical order (bromo preceding chloro).
The compound’s molecular formula (C₄H₆BrClO) corresponds to a molecular weight of 185.45 g/mol, as verified by high-resolution mass spectrometry. Its structure features a planar carbonyl group at position 2, flanked by bromine and chlorine atoms at positions 1 and 4, respectively. This arrangement creates distinct electronic effects: the ketone group withdraws electron density via induction, polarizing the C-Br and C-Cl bonds and enhancing their susceptibility to nucleophilic attack.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₄H₆BrClO | |
| Molecular weight | 185.45 g/mol | |
| CAS Registry Number | 412311-32-1 | |
| ChemSpider ID | 60743591 | |
| Boiling point | Not reported | - |
| Melting point | Not reported | - |
The synthesis of 1-bromo-4-chloro-2-butanone emerged from mid-20th-century advances in halogenation techniques. Early methods for preparing halogenated butanones involved radical halogenation of butanone using elemental halogens under UV irradiation, though these approaches suffered from poor regioselectivity. The development of directed halogenation protocols using phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) in the 1960s enabled precise installation of halogens at specific positions. For instance, bromination of 4-chloro-2-butanone with PBr₃ in anhydrous ether selectively yields the title compound, avoiding polyhalogenation byproducts.
Patent literature from the 1950s describes related synthetic routes for 1-bromo-4-chlorobutane, where bromine was added to phosphorus-containing mixtures of 4-chlorobutanol at low temperatures. While not directly applicable to ketone substrates, these methods informed later adaptations for α-haloketone synthesis. Contemporary approaches often employ phase-transfer catalysts such as tetrabutylammonium bromide to facilitate halogen exchange in polar aprotic solvents like dimethylformamide (DMF).
As a bifunctional haloketone, 1-bromo-4-chloro-2-butanone occupies a niche role in the design of multifunctional organic building blocks. Its reactivity profile bridges two key domains:
Recent studies highlight its utility in synthesizing heterocyclic compounds. For example, reaction with thioureas generates thiazolidinone derivatives—a class of molecules with demonstrated antimicrobial and anti-inflammatory properties. Additionally, the compound serves as a precursor to β-keto esters through Arbuzov reactions with trialkyl phosphites, expanding its applicability in metal-catalyzed cross-couplings.
1-Bromo-4-chloro-butan-2-one represents a bifunctional halogenated ketone with the molecular formula C₄H₆BrClO [1]. This compound belongs to the class of alpha-halo ketones, characterized by the presence of both bromine and chlorine substituents on a four-carbon ketone backbone [1]. The molecular weight of 185.445 grams per mole reflects the combined contribution of the bromine atom (79.9 atomic mass units), chlorine atom (35.45 atomic mass units), and the organic framework [1].
The compound possesses a CAS Registry Number of 412311-32-1, establishing its unique chemical identity within the Chemical Abstracts Service database [1]. The monoisotopic mass of 183.929055 atomic mass units provides precise mass spectrometric identification capabilities [1]. The structural arrangement features a central ketone functional group at the second carbon position, with bromine substitution at the first carbon (alpha position) and chlorine substitution at the fourth carbon (gamma position) [1].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₆BrClO | ChemSpider [1] |
| IUPAC Name | 1-Bromo-4-chloro-butan-2-one | ChemSpider [1] |
| CAS Registry Number | 412311-32-1 | ChemSpider [1] |
| Molecular Weight (g/mol) | 185.445 | ChemSpider [1] |
| Monoisotopic Mass (amu) | 183.929055 | ChemSpider [1] |
The molecular formula C₄H₆BrClO permits multiple constitutional isomers arising from different positional arrangements of the bromine and chlorine substituents relative to the ketone functionality [6]. Constitutional isomerism in halogenated ketones occurs through variations in the carbon framework and halogen positioning, creating distinct compounds with identical molecular formulas but different structural connectivity [6].
Four primary constitutional isomers exist for this molecular formula. The target compound, 1-bromo-4-chloro-butan-2-one, features alpha-bromine and gamma-chlorine substitution [1]. Alternative constitutional arrangements include 3-bromo-4-chloro-butan-2-one with beta-bromine and beta-chlorine positioning, 1-chloro-4-bromo-butan-2-one exhibiting alpha-chlorine and gamma-bromine substitution, and 3-chloro-4-bromo-butan-2-one displaying beta-chlorine and beta-bromine arrangement [6].
| Constitutional Isomer | Structural Formula | Substitution Pattern |
|---|---|---|
| 1-Bromo-4-chloro-butan-2-one | BrCH₂-CO-CH₂-CH₂Cl | α-Bromo, γ-Chloro |
| 3-Bromo-4-chloro-butan-2-one | BrCH(CH₂Cl)-CO-CH₃ | β-Bromo, β-Chloro |
| 1-Chloro-4-bromo-butan-2-one | ClCH₂-CO-CH₂-CH₂Br | α-Chloro, γ-Bromo |
| 3-Chloro-4-bromo-butan-2-one | ClCH(CH₂Br)-CO-CH₃ | β-Chloro, β-Bromo |
The constitutional diversity arises from the flexibility in halogen placement around the ketone center, with each arrangement producing unique chemical and physical properties [22]. These structural variations demonstrate the complexity inherent in polyfunctional halogenated compounds and their potential for diverse reactivity patterns [22].
The presence of both bromine and chlorine substituents in 1-bromo-4-chloro-butan-2-one creates a complex stereoelectronic environment that significantly influences molecular behavior [9] [10]. Alpha-halo ketones exhibit enhanced electrophilic character at the carbonyl carbon due to the electron-withdrawing inductive effects of the halogen substituents [9]. The bromine atom at the alpha position exerts a strong inductive effect, increasing the electrophilicity of the adjacent carbonyl group through sigma-bond electron withdrawal [10].
The dual halogenation pattern establishes multiple electron-withdrawing centers within the molecule, creating regions of enhanced electrophilic reactivity [9] [10]. The gamma-chlorine substitution contributes additional electron withdrawal through the carbon chain, though its influence on the carbonyl center diminishes with distance according to the inductive effect decay pattern [10]. This electronic perturbation manifests in altered reaction kinetics and selectivity compared to monohalogenated analogs [10].
The dual halogen substitution pattern significantly enhances the reactivity of 1-bromo-4-chloro-butan-2-one compared to unsubstituted ketones [10]. Alpha-halo ketones exhibit dramatically increased reactivity toward nucleophilic substitution reactions, with rate enhancements of several orders of magnitude [10]. The bromine substituent at the alpha position creates a highly electrophilic carbon center susceptible to nucleophilic attack [10].
The electronic activation extends to multiple reaction pathways, including nucleophilic addition to the carbonyl carbon and substitution at the alpha-carbon bearing the bromine [10]. The gamma-chlorine substitution provides an additional electrophilic site, creating a bifunctional reactive molecule capable of participating in diverse chemical transformations [10]. This reactivity enhancement makes halogenated ketones valuable synthetic intermediates in organic chemistry [24].
1-Bromo-4-chloro-butan-2-one exhibits significantly greater molecular complexity compared to simple alpha-halo ketone analogs [22] [25]. The molecular weight of 185.445 grams per mole substantially exceeds that of basic alpha-halo ketones such as chloroacetone (92.52 grams per mole) and bromoacetone (136.98 grams per mole) [1]. This increased molecular mass reflects the extended carbon chain and dual halogenation pattern characteristic of the target compound [1].
The structural complexity extends beyond molecular weight to encompass the number and positioning of functional groups [22]. While simple alpha-halo ketones contain single halogen substituents, 1-bromo-4-chloro-butan-2-one incorporates two different halogens at distinct positions, creating unique electronic and steric environments [22]. This bifunctional character distinguishes it from monofunctional analogs and provides enhanced synthetic versatility [22].
| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Count | Substitution Pattern |
|---|---|---|---|---|
| 1-Bromo-4-chloro-butan-2-one | C₄H₆BrClO | 185.445 | 2 (Br + Cl) | Both α and γ substituted |
| 1-Chloroacetone | C₃H₅ClO | 92.52 | 1 (Cl) | Simple α-chloro |
| 1-Bromoacetone | C₃H₅BrO | 136.98 | 1 (Br) | Simple α-bromo |
| 1-Iodoacetone | C₃H₅IO | 183.98 | 1 (I) | Simple α-iodo |
| 1-Bromo-2-butanone | C₄H₇BrO | 151.00 | 1 (Br) | Simple α-bromo |
The reactivity profile of 1-bromo-4-chloro-butan-2-one differs substantially from simple alpha-halo ketone analogs due to its dual halogenation pattern [22] [25]. Alpha-halo ketones demonstrate characteristic reactivity toward nucleophiles, with reaction rates dependent on halogen electronegativity and steric factors [22]. The compound under study exhibits enhanced electrophilic character at multiple sites, contrasting with the single reactive center in simple analogs [22].
Halogenation reactions of ketones typically proceed through enol or enolate intermediates, with acid-catalyzed mechanisms favoring controlled monofunctionalization [25] [27]. The dual halogen substitution in 1-bromo-4-chloro-butan-2-one suggests synthetic origins involving sequential halogenation processes or specialized synthetic methodologies [25]. This contrasts with simple alpha-halo ketones, which arise from direct halogenation of parent ketones under standard conditions [27].
The electronic properties of 1-bromo-4-chloro-butan-2-one reflect the cumulative effects of dual halogen substitution compared to monofunctional analogs [22] [26]. Alpha-halogenation increases the acidity of remaining alpha-hydrogens through inductive electron withdrawal, with multiple halogens producing additive effects [17] [26]. The compound exhibits enhanced carbonyl electrophilicity due to the combined inductive effects of both halogen substituents [26].
Spectroscopic properties differ markedly from simple alpha-halo ketone analogs [34] [37]. The carbonyl stretching frequency in infrared spectroscopy shifts to higher wavenumbers due to increased bond strength from electronic polarization [34]. Nuclear magnetic resonance spectra show characteristic downfield shifts for carbons bearing halogen substituents, with chemical shift values reflecting the combined influence of bromine and chlorine atoms [37]. These spectroscopic signatures provide diagnostic tools for structural identification and differentiation from related compounds [37].
Traditional halogenation methods for β-diketone derivatives encompass several well-established synthetic approaches that have formed the foundation of halogenated ketone chemistry. Acid-catalyzed halogenation represents one of the most fundamental approaches, utilizing molecular halogens in the presence of protic acids [1] [2]. This methodology proceeds through enol formation as the rate-determining step, where protonation of the carbonyl oxygen facilitates α-hydrogen abstraction, generating a nucleophilic enol intermediate that subsequently attacks electrophilic halogen species [3] [4]. The mechanism demonstrates second-order kinetics, with reaction rates dependent on ketone and acid concentrations rather than halogen concentration [5].
Base-promoted halogenation offers an alternative pathway, particularly valuable for methyl ketones where complete α-methylation is desired [6] [7]. Under basic conditions, enolate formation occurs through deprotonation, creating a more nucleophilic intermediate compared to the neutral enol. The enhanced nucleophilicity of enolates facilitates rapid successive halogenations due to the electron-withdrawing inductive effects of previously introduced halogens, which increase the acidity of remaining α-hydrogens [8].
The Hell-Volhard-Zelinsky reaction provides a specialized route for carboxylic acid derivatives, utilizing phosphorus trihalides as catalysts with molecular halogens [9] [10] [11]. This transformation occurs through acyl halide intermediates that undergo enol-mediated halogenation at elevated temperatures exceeding 100°C. The reaction mechanism involves initial phosphorus-oxygen bond formation, followed by acyl halide generation and subsequent α-halogenation through enol tautomerization.
Direct elemental halogen treatment represents the simplest approach, employing molecular chlorine, bromine, or iodine under various conditions [7]. However, this method often suffers from poor regioselectivity and requires careful optimization of reaction parameters to achieve acceptable yields and selectivity.
| Method | Reagents | Conditions | Selectivity | Typical Yields (%) |
|---|---|---|---|---|
| Acid-catalyzed halogenation | Br₂/Cl₂ + HBr/AcOH | Mild acid, 25-60°C | Monohalogenation preferred | 70-85 |
| Base-promoted halogenation | Br₂/Cl₂ + NaOH/KOH | Aqueous base, RT-50°C | Polyhalogenation common | 60-95 |
| Hell-Volhard-Zelinsky reaction | Br₂/Cl₂ + PBr₃/PCl₃ | >100°C, anhydrous | α-position specific | 50-80 |
| Direct elemental halogen treatment | X₂ (X = Br, Cl, I) | Variable temperature | Variable regioselectivity | 45-75 |
| Haloform reaction | X₂ + Base (excess) | Strong base, elevated temp | Complete α-methylation | 80-95 |
Contemporary synthetic methodologies have evolved to address the limitations of traditional halogenation routes through the development of sophisticated catalytic systems that offer enhanced regioselectivity, milder reaction conditions, and improved functional group tolerance. N-bromosuccinimide and N-chlorosuccinimide have emerged as premier halogenating agents, providing controlled electrophilic halogen sources that minimize side reactions and enhance reaction selectivity [12] [13] [14].
Silica gel-catalyzed halogenation represents a significant advancement in heterogeneous catalysis for α-halogenation reactions [12]. This methodology employs silica gel as an inexpensive, readily available catalyst that activates N-halosuccinimides through surface interactions. The process demonstrates remarkable efficiency, achieving excellent isolated yields within 5-20 minutes under reflux conditions in methanol [12]. The heterogeneous nature of this catalyst eliminates the need for pre- and post-chemical treatments, making it environmentally benign and operationally simple.
Transition metal-catalyzed systems have revolutionized halogenation chemistry by enabling enantioselective transformations and providing access to previously challenging molecular architectures [15]. These systems utilize metal complexes to activate halogenating reagents while simultaneously controlling stereochemical outcomes through chiral ligands. Nickel-based catalysts, in particular, have demonstrated exceptional performance in asymmetric α-arylation reactions, achieving enantioselectivities ranging from 90% to 99% [16].
Organocatalytic approaches represent the cutting edge of asymmetric halogenation methodology [17] [18] [19]. These systems employ small organic molecules as catalysts to control both reactivity and enantioselectivity through non-covalent interactions such as hydrogen bonding, halogen bonding, and electrostatic interactions. Phase-transfer catalysis has proven particularly successful, enabling highly enantioselective halogenations through carefully designed chiral quaternary ammonium salts [18].
Radical-mediated halogenation offers complementary reactivity patterns, particularly valuable for challenging substrates where ionic mechanisms prove ineffective [20]. These transformations proceed through single-electron transfer mechanisms, often initiated by photochemical or thermal activation of radical initiators.
| Catalyst System | Active Species | Reaction Time | Temperature (°C) | Enantioselectivity | Yield Range (%) |
|---|---|---|---|---|---|
| N-bromosuccinimide (NBS) | Electrophilic Br⁺ | 2-12 hours | 0-80 | Racemic | 75-95 |
| N-chlorosuccinimide (NCS) | Electrophilic Cl⁺ | 1-8 hours | 0-60 | Racemic | 70-90 |
| Silica gel-catalyzed NBS | Surface-activated NBS | 5-20 minutes | Reflux in MeOH | Racemic | 85-98 |
| Transition metal catalysts | Metal-halogen complexes | 1-6 hours | 25-100 | Up to 85% ee | 60-90 |
| Organocatalytic systems | Chiral halogen activators | 4-24 hours | -20 to 40 | Up to 99% ee | 70-95 |
The optimization of reaction conditions represents a critical aspect of halogenation methodology development, as multiple parameters synergistically influence both reaction efficiency and product selectivity. Temperature optimization constitutes one of the most fundamental considerations, as thermal energy directly affects reaction kinetics while simultaneously influencing competing pathways and product stability [21] [22]. Elevated temperatures generally accelerate reaction rates by increasing molecular motion and collision frequencies, thereby facilitating enol or enolate formation and subsequent halogen attack. However, excessive temperatures can promote undesired side reactions, including elimination reactions, over-halogenation, and thermal decomposition of sensitive products [23] [2].
Solvent selection profoundly impacts halogenation outcomes through multiple mechanisms [21] [24] [22]. Solvent polarity influences the stability of ionic intermediates, with polar solvents typically favoring enolate formation and stabilizing charged transition states. The choice between protic and aprotic solvents affects hydrogen bonding patterns and can dramatically alter reaction mechanisms. For instance, protic solvents may compete with halogenating reagents for substrate interaction, while aprotic solvents provide less interference with electrophilic halogen species [22].
Catalyst loading optimization reveals diminishing returns beyond optimal concentrations, with typical ranges of 10-20 mol% providing the best balance between reaction efficiency and economic considerations [23]. Insufficient catalyst loading results in incomplete conversion and extended reaction times, while excessive catalyst concentrations can promote side reactions and complicate product purification without proportional yield improvements.
Reaction time management requires careful balance between achieving complete conversion and preventing over-reaction or product decomposition [2] [4]. Most halogenation reactions reach plateau yields after 4-6 hours, with extended reaction times often leading to decreased selectivity due to secondary reactions or product degradation.
Stoichiometry optimization reveals that slight excess of halogenating reagent (1.1-1.5 equivalents) provides optimal results [23]. Insufficient halogen leads to incomplete conversion, while significant excess promotes polyhalogenation and side product formation.
Atmospheric control through inert gas blanketing prevents oxidative side reactions and maintains product integrity throughout the reaction period [22]. Oxygen exposure can lead to radical-mediated side reactions and product degradation, particularly for sensitive halogenated ketones.
| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |
|---|---|---|---|
| Temperature | 50-80°C | Higher temp increases rate | Higher temp decreases selectivity |
| Solvent polarity | Medium polarity | Affects solubility | Polar solvents favor mono-substitution |
| Catalyst loading | 10-20 mol% | Diminishing returns >20% | Higher loading improves selectivity |
| Reaction time | 2-6 hours | Plateau after 4-6h | Extended time reduces selectivity |
| Halogen equivalents | 1.1-1.5 equiv | Excess causes side reactions | Stoichiometric amounts optimal |
| Atmosphere | Inert (N₂/Ar) | Prevents oxidation | Inert atmosphere maintains selectivity |
The purification of halogenated ketones presents unique challenges due to their chemical reactivity, thermal sensitivity, and propensity for elimination reactions under various conditions. Column chromatography remains the most widely employed purification technique, utilizing silica gel as the stationary phase with appropriately chosen solvent systems [25] [26]. Traditional gravity-fed columns employ 70-230 mesh silica gel, providing adequate resolution for most halogenated ketone separations. The technique relies on differential partition coefficients between compounds and the stationary phase, enabling separation based on polarity differences [27].
Flash chromatography represents a significant advancement over traditional column methods, employing smaller particle size silica gel (230-400 mesh) and positive pressure to accelerate separations [28] [29]. This technique reduces purification time from hours to minutes while maintaining excellent resolution and recovery rates. The rapid nature of flash chromatography minimizes exposure time to potentially reactive silica gel surfaces, reducing decomposition risks for sensitive halogenated compounds [28].
Recrystallization offers an alternative purification approach, particularly valuable for solid halogenated ketones with favorable crystallization properties [25] [26]. The technique exploits differential solubility at varying temperatures, allowing selective crystallization of the desired product while leaving impurities in solution. However, halogenated ketones often exhibit thermal instability, making hot recrystallization procedures risky for decomposition-prone compounds [26].
Distillation provides efficient purification for volatile halogenated ketones, achieving high recovery rates when thermal stability permits [30] [31]. The technique separates components based on boiling point differences, offering excellent purity for thermally stable compounds. However, many halogenated ketones undergo elimination reactions at elevated temperatures, limiting the applicability of this technique [32].
High-Performance Liquid Chromatography represents the most sophisticated purification option, providing exceptional resolution and purity for analytical-scale preparations [33] [34]. Modern HPLC systems enable rapid analysis and purification with minimal sample loss, making them ideal for valuable or limited-quantity compounds. However, the technique becomes economically prohibitive for large-scale preparations due to solvent costs and equipment requirements [33].
Challenges in halogenated ketone purification stem from multiple factors including thermal instability, propensity for elimination reactions, and interaction with purification media [32] [35]. Silica gel can catalyze elimination reactions through its acidic surface properties, leading to product loss and impurity formation during chromatographic purification. Temperature-sensitive compounds require specialized handling to prevent decomposition during distillation or heated recrystallization procedures [35].
| Technique | Stationary Phase | Mobile Phase | Typical Recovery (%) | Main Challenges | Time Required |
|---|---|---|---|---|---|
| Column chromatography | Silica gel (70-230 mesh) | Hexane/EtOAc gradients | 75-85 | Long separation times | 2-6 hours |
| Flash chromatography | Silica gel (230-400 mesh) | Hexane/EtOAc (rapid) | 80-90 | Requires pressure equipment | 15-45 minutes |
| Recrystallization | Solvent system dependent | Hot/cold solvent | 60-80 | Compound decomposition | 2-24 hours |
| Distillation | Not applicable | Not applicable | 85-95 | Thermal decomposition risk | 1-3 hours |
| HPLC purification | C18 reversed phase | MeCN/H₂O gradients | 90-98 | Expensive for large scale | 30-120 minutes |